Ethynyl(diphenyl)phosphine Oxide

Catalog No.
S1973021
CAS No.
6104-48-9
M.F
C14H11OP
M. Wt
226.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethynyl(diphenyl)phosphine Oxide

Air-sensitive P(III) alkynes and silyl-protected alkynes often cause purification failures and side reactions. Ethynyl(diphenyl)phosphine oxide (CAS 6104-48-9) is an air-stable P(V) terminal alkyne that eliminates Staudinger reduction in CuAAC and provides a strong polarity shift for clean separation. - Air-stable solid (mp 62 °C) - no Staudinger reduction; simplifies CuAAC purification. - Polar Ph2P(O) group enables chromatography-free separation; ideal for one-pot deprotection/cross-coupling. - Key for triazole-based P,C- and P,N-ligands in gold(I) photoluminescent complexes.

CAS Number

6104-48-9

Product Name

Ethynyl(diphenyl)phosphine Oxide

IUPAC Name

[ethynyl(phenyl)phosphoryl]benzene

Molecular Formula

C14H11OP

Molecular Weight

226.21 g/mol

InChI

InChI=1S/C14H11OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H

InChI Key

DVERTYATJOQUGS-UHFFFAOYSA-N

SMILES

C#CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

C#CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

The exact mass of the compound Phosphine oxide, ethynyldiphenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Diphenyl(ethynyl)phosphine oxide, (Ethynyl)diphenylphosphine oxide, 1-(Diphenylphosphoryl)ethyne, (Diphenylphosphoryl)acetylene

Purity

≥97%

Package Size

1 g, 5 g

Ethynyl(diphenyl)phosphine oxide is an air-stable, highly polar terminal alkyne building block and protecting group. Characterized by the electron-withdrawing and sterically demanding diphenylphosphoryl moiety, it serves as a robust precursor for click chemistry, transition-metal cross-coupling, and Diels-Alder cycloadditions. Unlike volatile or air-sensitive P(III) alkynes, this P(V) oxide is a bench-stable solid (melting point 62 °C) that simplifies handling and storage. Its primary industrial and laboratory value lies in its dual utility: it acts as an activating group for cycloadditions to synthesize bulky phosphine ligands and serves as a highly polar protecting group that dramatically simplifies the chromatographic separation of alkyne intermediates from non-polar hydrocarbon byproducts[1].

Research Fit

Workflow Mono-protected acetylene synthon for Sonogashira coupling
Stability Orthogonal stability under Pd/Cu conditions; enables one-pot sequences
Purification High P=O polarity allows easy separation from non-polar by-products

Substituting ethynyl(diphenyl)phosphine oxide with its unoxidized P(III) analog (ethynyl(diphenyl)phosphine) or standard silyl-protected alkynes (like TMS-acetylene) introduces severe process limitations. In azide-alkyne click chemistry (CuAAC), the use of the P(III) analog directly results in Staudinger reduction, destroying the azide to form unwanted phosphazenes instead of the target triazoles[1]. Furthermore, when used as a protecting group, standard lipophilic silyl groups (TMS, TIPS) often co-elute with hydrocarbon byproducts during chromatography, complicating purification. The diphenylphosphoryl group provides orthogonal deprotection chemistry (via t-BuOK) and imparts a massive polarity shift, ensuring clean, scalable separation that generic lipophilic alkynes cannot achieve [2].

Substitution Risk

Terminal alkyne Analogs without ethynyl group cannot provide Ph2P(O) protection stability in Sonogashira.
Polarity mismatch Less polar substitutes lack the easy chromatographic separation from hydrocarbon by-products.

Preventing Staudinger Reduction

In the synthesis of phosphine-substituted 1,2,3-triazoles, the oxidation state of the phosphorus center dictates the reaction pathway. When unoxidized ethynyl(diphenyl)phosphine is reacted with organic azides, it undergoes Staudinger reduction to yield phosphazenes, consuming the azide and preventing cycloaddition. By utilizing ethynyl(diphenyl)phosphine oxide, the phosphorus center is protected, completely suppressing Staudinger reduction and allowing successful copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, reacting this P(V) oxide with benzylazide cleanly yields the phosphine oxide-substituted triazole in 78% yield, which can subsequently be reduced or alkylated to form specialized metal ligands[1].

Evidence DimensionReaction pathway in the presence of azides
Target Compound DataEthynyl(diphenyl)phosphine oxide undergoes clean CuAAC to yield 1,2,3-triazoles (78% yield).
Comparator Or BaselineEthynyl(diphenyl)phosphine (P(III) analog) undergoes Staudinger reduction, yielding phosphazenes.
Quantified Difference100% shift in chemoselectivity from Staudinger reduction to target cycloaddition.
ConditionsReaction with benzylazide under CuAAC conditions.

Procurement of the P(V) oxide is mandatory for synthesizing P-functionalized triazoles via click chemistry, as the P(III) variant destroys the azide precursor.

Sonogashira stability
Head-to-head
Ph2P(O)-protected: 100% intact
TMS-protected: partial to complete deprotection
Orthogonal stability enables one-pot deprotection-coupling
Under Pd/Cu, amine base, RT-80°C

Enhanced Separation & Orthogonal Deprotection

As a terminal alkyne protecting group, the diphenylphosphoryl moiety offers distinct advantages over standard trialkylsilyl (TMS/TIPS) groups. The high polarity of the P=O bond drastically alters the retention factor of the protected alkyne, allowing facile chromatographic separation from non-polar hydrocarbon byproducts—a common bottleneck in cross-coupling methodologies. Furthermore, the Ph2P(O) group can be selectively deprotected using a stoichiometric amount of t-BuOK under mild conditions. This enables highly efficient one-pot deprotection and transition-metal catalyzed cross-coupling sequences, such as a one-pot Ph2P(O)-deprotection/Sonogashira coupling with 9-bromoanthracene that proceeds in 76% yield without requiring intermediate isolation[1].

Evidence DimensionPurification efficiency and one-pot coupling yield
Target Compound DataPh2P(O)-protected ethynes enable one-pot deprotection/Sonogashira coupling in 76% yield with easy polar separation.
Comparator Or BaselineTMS-protected alkynes (lipophilic, often co-elute with hydrocarbon byproducts).
Quantified DifferenceEnables one-pot deprotection/coupling with high yields (76%) while eliminating co-elution issues.
ConditionsTreatment with t-BuOK followed by Sonogashira coupling conditions.

Reduces solvent waste and labor costs in multi-step syntheses by simplifying purification and enabling one-pot cascade reactions.

Purification ease
Data to verify
Reported easy separation vs. laborious for less polar analogs
High P=O polarity aids silica gel chromatography
Qualitative class-level inference

Dienophile Activation for Bulky Ligands

The synthesis of sterically demanding, triaryl-like monophosphines (such as the KITPHOS family used in gold(I) catalysis) requires an activated alkyne to undergo Diels-Alder cycloaddition with anthracene derivatives. Unactivated terminal alkynes exhibit poor reactivity as dienophiles. The strongly electron-withdrawing diphenylphosphoryl group in ethynyl(diphenyl)phosphine oxide sufficiently activates the triple bond, allowing it to react efficiently with anthracene to construct the rigid bicyclic architecture of the KITPHOS framework. The resulting phosphine oxide is then easily reduced to the active P(III) ligand, which has demonstrated exceptional performance in gold-catalyzed carbon-heteroatom bond-forming cyclizations (e.g., 98% conversion in specific methylene oxazoline syntheses) [1].

Evidence DimensionDienophile reactivity in Diels-Alder cycloaddition
Target Compound DataEthynyl(diphenyl)phosphine oxide successfully undergoes cycloaddition with anthracene to form bicyclic KITPHOS precursors.
Comparator Or BaselineUnactivated terminal alkynes (e.g., phenylacetylene), which are poor dienophiles for such cycloadditions.
Quantified DifferenceEnables the direct construction of the sterically encumbered 12-phenyl-9,10-dihydro-9,10-ethenoanthracene framework.
ConditionsHeating in sealed vials (Diels-Alder cycloaddition) followed by silane reduction.

Provides a direct, scalable synthetic route to highly specialized, sterically bulky phosphine ligands that are otherwise difficult to assemble.

Oxidative method yield
Cross-study
80–98% (oxidative)
vs. 65–95% (Grignard) & 60–90% (phosphide)
Higher yield and simpler purification reported
Oxidation with H₂O₂ or O₂; control over-oxidation
CuAAC for P-chiral oxides
Class-level
Enables enantioselective triazole synthesis with chiral ligand
Supports P-chiral phosphine ligand research
CuI/chiral PYBOX; suppresses bis-triazole

P-Chiral & Triazole Ligand Synthesis

Due to its immunity to Staudinger reduction, this compound is the ideal starting material for generating phosphine-substituted 1,2,3-triazoles via CuAAC click chemistry, which are subsequently used as P,C- and P,N-ligands for coinage metal (e.g., gold) photoluminescent complexes [1].

Advanced Alkyne Protection Workflows

Ideal for multi-step organic synthesis where lipophilic silyl protecting groups fail to provide adequate chromatographic separation from hydrocarbon byproducts. The Ph2P(O) group allows for clean purification and efficient one-pot deprotection/cross-coupling sequences [2].

Bulky KITPHOS Ligand Synthesis

Serves as a critical activated dienophile in Diels-Alder cycloadditions with anthracene, enabling the commercial or laboratory-scale synthesis of sterically demanding triaryl-like phosphine ligands used in advanced gold(I) catalysis [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
One-pot phenyleneethynylene synthesis
Ph2P(O) orthogonal stability
Deprotection-coupling cascade efficiency
Sonogashira arylalkyne synthesis
High P=O polarity for purification
Isolated yield and purity
P-chiral phosphine oxide synthesis
CuAAC with chiral induction capability
Enantioselectivity and side-product control
In-house oxidative preparation
Reported high-yield oxidative method
Yield reproducibility and purity

XLogP3

2.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

Phosphine oxide, ethynyldiphenyl-

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